molecular formula C10H12N2O B13932081 2-(m-Toluidino)-2-oxazoline CAS No. 65536-43-8

2-(m-Toluidino)-2-oxazoline

Katalognummer: B13932081
CAS-Nummer: 65536-43-8
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: MKENSKQNBRWBOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(m-Toluidino)-2-oxazoline is an organic compound that belongs to the class of oxazolines. Oxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the m-toluidino group, which is a derivative of toluene, adds unique properties to this compound, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-Toluidino)-2-oxazoline typically involves the reaction of m-toluidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazoline ring. The reaction conditions usually require a solvent like dichloromethane and are carried out at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction is typically monitored using high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(m-Toluidino)-2-oxazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(m-Toluidino)-2-oxazoline has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(m-Toluidino)-2-oxazoline involves its interaction with specific molecular targets. The oxazoline ring can coordinate with metal ions, making it useful in catalysis. Additionally, the m-toluidino group can interact with biological membranes, potentially disrupting their integrity and leading to antimicrobial effects. The compound’s ability to form stable complexes with metals also makes it valuable in various catalytic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(p-Toluidino)-2-oxazoline: Similar structure but with the toluidino group in the para position.

    2-(o-Toluidino)-2-oxazoline: Similar structure but with the toluidino group in the ortho position.

    2-(N-Ethyl-N-m-toluidino)ethanol: Contains an ethyl group instead of the oxazoline ring

Uniqueness

2-(m-Toluidino)-2-oxazoline is unique due to the specific positioning of the m-toluidino group, which influences its reactivity and interaction with other molecules. This positioning allows for unique substitution patterns and makes it particularly useful in the synthesis of complex organic molecules .

Eigenschaften

CAS-Nummer

65536-43-8

Molekularformel

C10H12N2O

Molekulargewicht

176.21 g/mol

IUPAC-Name

N-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C10H12N2O/c1-8-3-2-4-9(7-8)12-10-11-5-6-13-10/h2-4,7H,5-6H2,1H3,(H,11,12)

InChI-Schlüssel

MKENSKQNBRWBOI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)NC2=NCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.